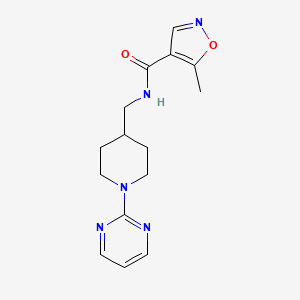

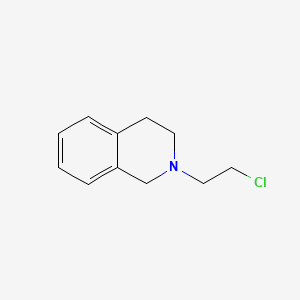

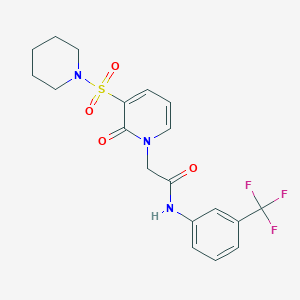

4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate

概要

説明

科学的研究の応用

Lalistat 2 has a wide range of scientific research applications, including:

Chemistry: Lalistat 2 is used to study the inhibition of lysosomal acid lipase and its effects on lipid metabolism.

Biology: Researchers use Lalistat 2 to investigate the role of lysosomal acid lipase in cellular processes, such as autophagy and lipid droplet formation.

Medicine: Lalistat 2 is used in studies related to lysosomal storage disorders, such as Wolman disease and cholesteryl ester storage disease, to understand the underlying mechanisms and potential therapeutic approaches.

Safety and Hazards

将来の方向性

The future research directions for this compound could include further investigation into its potential uses, particularly in the field of drug discovery. Given the biological activity associated with piperidine and thiadiazole, this compound could potentially be developed into a pharmaceutical drug .

生化学分析

Biochemical Properties

Lalistat 2 plays a crucial role in biochemical reactions, particularly as an inhibitor of LAL . The compound interacts with this enzyme, inhibiting its function and thereby affecting the degradation of neutral lipids within lysosomes . The nature of this interaction is competitive, with Lalistat 2 binding to the active site of the enzyme and preventing its normal substrate from doing so .

Cellular Effects

The effects of Lalistat 2 on cells are primarily related to its inhibition of LAL. By inhibiting this enzyme, Lalistat 2 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of LAL can lead to an accumulation of neutral lipids within lysosomes, which can have various downstream effects on cellular processes .

Molecular Mechanism

The molecular mechanism of action of Lalistat 2 involves its binding to the active site of LAL, thereby inhibiting the enzyme’s function . This binding interaction prevents the normal substrate of LAL from accessing the active site, leading to a decrease in the degradation of neutral lipids within lysosomes . This can result in changes in gene expression and other cellular processes .

Metabolic Pathways

Lalistat 2 is involved in the metabolic pathway related to the degradation of neutral lipids within lysosomes . It interacts with the enzyme LAL, affecting its ability to degrade these lipids

準備方法

ラリスタット 2 の合成には、チアゾール環の形成やピペリジン基の付加など、いくつかのステップが含まれます。合成経路には、一般的に次のステップが含まれます。

チアゾール環の形成: チアゾール環は、適切な前駆体を特定の条件下で反応させることにより形成されます。

ピペリジン基の付加: ピペリジン基は、エステル化反応によってチアゾール環に付加されます。

ラリスタット 2 の工業生産方法は広く文書化されていませんが、おそらく実験室規模の合成手順をスケールアップし、収率と純度を最適化したものでしょう。

化学反応の分析

ラリスタット 2 は、次のようなさまざまな化学反応を起こします。

酸化: ラリスタット 2 は特定の条件下で酸化反応を起こし、酸化誘導体の形成につながる可能性があります。

還元: 還元反応はラリスタット 2 を還元型に変換する可能性があり、異なる生物学的活性を示す可能性があります。

これらの反応で使用される一般的な試薬と条件には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒が含まれます。これらの反応によって形成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

ラリスタット 2 は、次のような幅広い科学研究への応用があります。

化学: ラリスタット 2 は、リソソーム酸性リパーゼの阻害とその脂質代謝への影響を研究するために使用されます。

生物学: 研究者は、オートファジーや脂質滴の形成など、細胞過程におけるリソソーム酸性リパーゼの役割を調査するためにラリスタット 2 を使用しています。

医学: ラリスタット 2 は、ウォルマン病やコレステリルエステル蓄積症などのリソソーム蓄積症に関連する研究に使用され、基礎となるメカニズムと潜在的な治療アプローチを理解しています。

産業: ラリスタット 2 は、さまざまな生物学的サンプルにおけるリソソーム酸性リパーゼ活性を測定するためのアッセイの開発に使用されています.

作用機序

ラリスタット 2 は、リソソーム酸性リパーゼを競合的に阻害することにより、その効果を発揮します。この阻害は、酵素がコレステリルエステルとトリグリセリドを加水分解するのを防ぎ、これらの脂質がリソソーム内に蓄積されることにつながります。ラリスタット 2 の分子標的は、リソソーム酸性リパーゼの活性部位であり、そこで結合して酵素の活性を阻害します。 この阻害は脂質代謝に影響を与え、細胞の脂質恒常性の変化につながる可能性があります .

類似化合物の比較

ラリスタット 2 は、リソソーム酸性リパーゼ阻害剤としての高い特異性と効力でユニークです。類似の化合物には、次のようなものがあります。

オルリスタット: 肥満の治療に使用されるリパーゼ阻害剤ですが、ラリスタット 2 と比較してより広範囲の標的を持っています。

テトラヒドロリプスタチン: より広範囲の標的を持つ別のリパーゼ阻害剤です。

ラリスタット 2 は、リソソーム酸性リパーゼに対する高い特異性と、脂質代謝の詳細なメカニズム研究における使用により際立っています。

類似化合物との比較

Lalistat 2 is unique in its high specificity and potency as a lysosomal acid lipase inhibitor. Similar compounds include:

Orlistat: A lipase inhibitor used to treat obesity, but it has a broader range of targets compared to Lalistat 2.

Tetrahydrolipstatin: Another lipase inhibitor with a broader range of targets.

Lalistat 2 stands out due to its high specificity for lysosomal acid lipase and its use in detailed mechanistic studies of lipid metabolism.

特性

IUPAC Name |

(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c18-13(17-9-5-2-6-10-17)19-12-11(14-20-15-12)16-7-3-1-4-8-16/h1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYYVHOTXOEBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NSN=C2OC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Lalistat 2 acts as a specific, irreversible inhibitor of LAL. [] While its exact mechanism of action is not fully elucidated, it's understood to bind directly to LAL, thereby blocking its enzymatic activity. This inhibition prevents the breakdown of lysosomal lipids, particularly cholesteryl esters, leading to their accumulation within lysosomes. [] This accumulation has been observed in various cell types, particularly macrophages, and is linked to altered lipid mediator production. []

ANone: While the provided texts do not explicitly detail the molecular formula, weight, or spectroscopic data of Lalistat 2, its chemical name is 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate. This indicates the presence of piperidine rings, a thiadiazole ring, and a carboxylate group within the molecule. Further information on its structural characteristics would require consultation of chemical databases or the primary literature on the compound's synthesis and characterization.

A: Lalistat 2 is instrumental in a novel method for measuring LAL activity in dried blood spots (DBS). [, , ] By comparing total lipase activity in a blood sample to the activity in the presence of Lalistat 2, researchers can specifically determine LAL activity. [] This method has proven effective in differentiating between healthy individuals, carriers of LAL deficiency, and patients with Wolman disease (WD) or Cholesteryl Ester Storage Disease (CESD). [, , ]

A: Yes, research utilizing Lalistat 2 in LAL deficiency diagnostics has identified a prevalent mutation, c.894G>A, in the LIPA gene (coding for LAL) among Russian patients. [] This finding underscores the utility of Lalistat 2 in facilitating genetic studies of LAL deficiency.

A: One study mentions potential “off-target” effects of Lalistat 2 on neutral lipid hydrolases. [] While the specific details of these effects are not provided, it highlights the need to consider potential interactions with other enzymes when interpreting experimental results. Further research into the specificity of Lalistat 2 is necessary to fully understand its potential off-target activity.

A: Yes, Lalistat 2 has been employed to study the role of LAL in lipid metabolism and mediator synthesis in macrophages. [] By acutely inhibiting LAL activity, researchers demonstrated that LAL-mediated lipid hydrolysis within lysosomes contributes significantly to the production of lipid mediators derived from 18:2 and 20:4 fatty acids. [] This highlights the utility of Lalistat 2 as a tool to dissect the specific functions of LAL in cellular processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine](/img/structure/B2906306.png)

![Ethyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2906308.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2906310.png)

![1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906313.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2906315.png)

![N-([1,1'-biphenyl]-2-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2906324.png)